2-(Piperazin-1-ylsulfonyl)benzonitrile - 743440-24-6

2-(Piperazin-1-ylsulfonyl)benzonitrile

Catalog Number: EVT-1615735
CAS Number: 743440-24-6
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Variations in reaction conditions, reagents, and the choice of sulfonyl chloride allow for the introduction of diverse substituents on the piperazine ring, enabling the exploration of structure-activity relationships (SAR). [, , ]

Molecular Structure Analysis

The 2-(piperazin-1-ylsulfonyl)benzonitrile scaffold possesses several structural features that contribute to its biological activity and physicochemical properties. The piperazine ring provides flexibility and can adopt different conformations, allowing the molecule to interact with various binding sites. The sulfonyl group acts as a hydrogen bond acceptor and can influence the compound's pharmacokinetic properties. The benzonitrile moiety contributes to lipophilicity and can participate in π-π interactions with aromatic residues in target proteins. [, , ]

Chemical Reactions Analysis
  • N-alkylation/arylation: The piperazine nitrogen can be further alkylated or arylated to fine-tune the compound's pharmacological profile. [, ]
  • Reduction: The nitrile group can be reduced to an amine, providing a handle for conjugation or further derivatization. [, ]
Mechanism of Action
  • Enzyme inhibition: Some derivatives act as potent and selective inhibitors of enzymes, such as dipeptidyl peptidase-4 (DPP-4) [] and acid alpha-glucosidase [].
  • Receptor antagonism/agonism: Others function as antagonists or agonists of specific receptors, including protease-activated receptor 1 (PAR1) [], 5-HT6 receptors [], and dopamine receptors [].
  • Disruption of protein-protein interactions: Certain derivatives have been shown to interfere with protein-protein interactions, such as the interaction between PD-1 and PD-L1. []

Antiviral Agents:

  • Researchers have explored 2-(piperazin-1-ylsulfonyl)benzonitrile derivatives as potential inhibitors of viral entry, specifically targeting the hepatitis C virus (HCV) [, ] and Zika virus []. These derivatives demonstrated promising antiviral activity in vitro, highlighting their potential as leads for developing novel HCV and Zika virus therapeutics.

Anticancer Agents:

  • This scaffold has shown promise in developing anticancer agents. Researchers have identified derivatives that selectively inhibit the growth of human breast cancer cell lines by indirectly activating AMP-activated protein kinase (AMPK) []. This finding suggests their potential as novel therapeutic agents for treating breast cancer. Additionally, certain quinoline-based sulfonamide derivatives exhibited significant cytotoxicity against pancreatic cancer cells [], indicating their potential as leads for developing new pancreatic cancer treatments.

Antithrombotic Agents:

  • Studies have identified 2-(piperazin-1-ylsulfonyl)benzonitrile derivatives as potent protease-activated receptor 1 (PAR1) antagonists []. These compounds exhibited potent antithrombotic activity in vivo without significant bleeding side effects, highlighting their potential as safer alternatives to existing antiplatelet drugs.

Treatment of Neuropsychiatric Disorders:

  • Research indicates that N-aryl piperazine derivatives acting as metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs) hold potential for treating psychosis and cognitive deficits associated with schizophrenia []. These compounds demonstrated efficacy in preclinical models of NMDA hypofunction and cognitive enhancement, suggesting their therapeutic potential for schizophrenia.

Treatment of COPD:

  • While not directly targeting this scaffold, research on neutrophil chemotaxis in chronic obstructive pulmonary disease (COPD) revealed that CXCL8 plays a major role in the process []. This knowledge may inform future research exploring the potential of 2-(piperazin-1-ylsulfonyl)benzonitrile derivatives in modulating CXCL8 activity or its downstream signaling pathways for COPD treatment.

Treatment of Vasospastic Disorders:

  • Studies highlight the potential of specific tryptamine-derived arylpiperazine methanesulfonate salts as treatments for vasospastic disorders [, ]. These findings suggest that further exploration of 2-(piperazin-1-ylsulfonyl)benzonitrile derivatives, particularly those with structural similarities to tryptamine, could lead to novel therapeutic options for managing vasospastic conditions.
  • Researchers are investigating the potential of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one analogs, which share structural similarities with the 2-(piperazin-1-ylsulfonyl)benzonitrile scaffold, as inhibitors of acid alpha-glucosidase []. This enzyme is a key target for developing treatments for Pompe disease and type 2 diabetes, suggesting that 2-(piperazin-1-ylsulfonyl)benzonitrile derivatives could also hold potential in these therapeutic areas.

4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel amide derivatives with potential antimicrobial activity [].

5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n-propoxyphenyl}-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]-[2-14C]pyrimidin-4-one·2 HCl (14C-SK3530·2 HCl)

  • Compound Description: This compound is a 14C-labeled PDE5 inhibitor. The radiolabeled compound was synthesized and investigated for its potential use in pharmacological studies [].

3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives

  • Compound Description: This series of compounds was designed as potential PD-1/PD-L1 inhibitors for cancer immunotherapy [].

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (1)

  • Compound Description: This compound is an HCV (Hepatitis C Virus) inhibitor identified through cell-based screening []. It served as the starting point for developing more potent HCV inhibitors.

2-((4-arylpiperazin-1-yl)methyl)benzonitrile

  • Compound Description: This chemical scaffold represents a class of orally available HCV inhibitors with a novel mechanism of action, targeting the viral entry stage [, ].

4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate (27b)

  • Compound Description: This compound is a potent, water-soluble, and metabolically stable indirect AMPK (AMP-activated protein kinase) activator with potential in cancer treatment [].

2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289)

  • Compound Description: VU0364289 is a potent and selective mGlu5 (metabotropic glutamate receptor subtype 5) positive allosteric modulator (PAM). It demonstrated efficacy in preclinical models of NMDA (N-methyl-D-aspartate) hypofunction and cognitive enhancement, suggesting potential for treating schizophrenia and cognitive disorders [].

1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

  • Compound Description: Similar to VU0364289, DPFE acts as a potent and selective mGlu5 PAM. It displayed robust efficacy in reversing amphetamine-induced hyperlocomotion (a model predictive of antipsychotic activity), enhancing contextual fear conditioning, and reversing cognitive deficits in an NMDA hypofunction model [].

2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b)

  • Compound Description: This compound, along with its analogs, belongs to a new class of 5-HT6 receptor antagonists, exhibiting moderate to high binding affinities and antagonist profiles in functional assays [].

4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzonitrile

  • Compound Description: This compound is a crucial building block in synthesizing new amodiaquine analogs, which are investigated for their antimalarial activity [].

N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives (3a-o)

  • Compound Description: These novel quinoline-based sulfonamide derivatives were designed and synthesized to evaluate their cytotoxic and apoptotic activities against pancreatic cancer cells [].

2-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile (F 16618)

  • Compound Description: F 16618 is a potent PAR1 (protease-activated receptor 1) antagonist discovered and developed for its antithrombotic activity. It effectively inhibits SFLLR-induced human platelet aggregation and exhibits antithrombotic effects in vivo [].

3-(2-chlorophenyl)-1-[4-(4-fluorobenzyl)piperazin-1-yl]propenone (F 16357)

  • Compound Description: Similar to F 16618, F 16357 is a potent PAR1 antagonist identified for its antithrombotic properties. It demonstrates potent inhibition of platelet aggregation and antithrombotic effects without significant bleeding side effects [].

5-[2-propoxy-5-(4-hydroxyethyl-piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (methylhydroxyhomosildenafil)

  • Compound Description: This sildenafil analog was identified as an illegal adulterant in health food. Its detection highlights the ongoing concern of counterfeit pharmaceuticals posing risks to public health [].

2-(2-ethoxy-5-(4-(2-hydroxyethyl)-piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-imidazo[1,5-f][1,2,4]triazin-4(3H)-one (hydroxyvardenafil)

  • Compound Description: This novel vardenafil analog, identified as an adulterant in food, raises concerns about its potential health risks and emphasizes the need for stricter regulatory control of food products [].

2-fluoro-4-(trans)-(4-(3'H-spiro[cyclohex-1,1'-isobenzofuranyl]-4-yl)-piperazin-1-yl)-benzonitrile

  • Compound Description: This novel CNS agent was synthesized and investigated for its potential therapeutic applications in the central nervous system [].

4-(-4-2-[-amino-ethyl)-1H-indole-5-yloxy]-acetyl-piperazin-1-yl-benzonitrile methanesulfonate

  • Compound Description: This methanesulfonate salt is derived from a tryptamine-derived arylpiperazine and is investigated for its potential in treating vasospastic disorders [, , ].

N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivatives

  • Compound Description: This class of compounds was investigated for its antiviral activity, particularly as Zika virus entry inhibitors [].

5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs

  • Compound Description: These analogs were designed and synthesized as potential inhibitors of acid alpha-glucosidase, an enzyme implicated in Pompe disease and type 2 diabetes. Inhibiting this enzyme represents a potential therapeutic strategy for these conditions [].

(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol (AMG-1694)

  • Compound Description: AMG-1694 is a compound studied in complex with human GKRP (glucokinase regulatory protein) and sorbitol-6-phosphate, offering insights into the molecular mechanisms of glucokinase regulation and potential implications for diabetes treatment [].

3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([F]SP203)

  • Compound Description: [F]SP203 is a PET (positron emission tomography) radioligand developed for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5). It exhibits high affinity for mGluR5 but undergoes radiodefluorination in vivo, primarily through glutathionylation [].

SB656933 (2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide)

  • Compound Description: SB656933 is a selective CXCR2 antagonist investigated for its ability to inhibit neutrophil chemotaxis in the context of chronic obstructive pulmonary disease (COPD) [].

Sch527123 [1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea, 3-(2-chloro-3-fluoro-phenyl)-1-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonyl-phenyl)urea]

  • Compound Description: Sch527123 is a dual CXCR1 and CXCR2 antagonist, also explored for its ability to inhibit neutrophil chemotaxis in COPD. Its dual antagonistic activity suggests potential advantages in reducing airway inflammation [].

Properties

CAS Number

743440-24-6

Product Name

2-(Piperazin-1-ylsulfonyl)benzonitrile

IUPAC Name

2-piperazin-1-ylsulfonylbenzonitrile

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

InChI

InChI=1S/C11H13N3O2S/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2

InChI Key

GLLOIWSZCWBVFZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.